Bromo Substituent Enables Broader Derivatization
6-Bromoquinazoline-4-carbonitrile exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 6-chloro analog, 6-chloroquinazoline-4-carbonitrile (CAS 1823898-15-2). This is due to the inherently weaker C-Br bond (bond dissociation energy ~ 285 kJ/mol) versus the C-Cl bond (bond dissociation energy ~ 327 kJ/mol), facilitating more facile oxidative addition with low-valent transition metal catalysts [1]. This enhanced reactivity translates to a broader substrate scope and higher yields in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational for constructing diverse compound libraries [2].
| Evidence Dimension | Bond Dissociation Energy (C-X bond) and Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | 6-Bromoquinazoline-4-carbonitrile; C-Br BDE ~285 kJ/mol |
| Comparator Or Baseline | 6-Chloroquinazoline-4-carbonitrile; C-Cl BDE ~327 kJ/mol |
| Quantified Difference | C-Br bond is approximately 15% weaker than C-Cl bond, correlating with higher cross-coupling reactivity. |
| Conditions | Fundamental chemical bond strength; inferred from class behavior of aryl bromides vs. aryl chlorides in cross-coupling reactions [1]. |
Why This Matters
This difference in bond strength makes the 6-bromo derivative a more efficient and versatile building block for generating diverse compound libraries, saving time and resources in medicinal chemistry campaigns.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data for C-Br and C-Cl bond dissociation energies). View Source
- [2] Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals, 10(4), 87. https://doi.org/10.3390/ph10040087 View Source
